molecular formula C17H21NO3 B563690 Epi-galanthamine-O-methyl-d3 CAS No. 1217655-71-4

Epi-galanthamine-O-methyl-d3

Cat. No. B563690
M. Wt: 290.377
InChI Key: ASUTZQLVASHGKV-FDGFTHSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-galanthamine-O-methyl-d3 is a labeled inhibitor of acetylcholinesterase . It has a molecular formula of C17H18D3NO3 and a molecular weight of 290.37 .


Molecular Structure Analysis

The molecular structure of Epi-galanthamine-O-methyl-d3 is characterized by its molecular formula C17H18D3NO3 .

Scientific Research Applications

Review of Acetylcholinesterase Inhibitors Galanthamine, derived from the bulbs of the common snowdrop and several Amaryllidaceae plants, serves as a potent acetylcholinesterase inhibitor. It has been approved for symptomatic treatment of Alzheimer's disease and exhibits efficacy in reversing neuromuscular paralysis and attenuating cognitive deficits in animal models. This compound directly inhibits acetylcholinesterase activity and stimulates nicotinic receptors, although the clinical significance of this stimulation remains to be fully understood. Its absorption post-oral administration and its metabolic kinetics, along with its side effects such as nausea and vomiting, are well documented. This highlights the compound's therapeutic potential beyond traditional uses, suggesting avenues for novel applications in managing cognitive disorders (Sramek, Frackiewicz, & Cutler, 2000).

Galanthamine's Broader Applications Initially discovered in the 1950s, galanthamine's pharmacological profile has expanded from treating nerve pain and poliomyelitis to potential uses in anesthesiology and schizophrenia treatment. Its role as a long-acting, selective, and reversible acetylcholinesterase inhibitor is well established, especially in Alzheimer's disease patients. This broader application spectrum, combined with ongoing development and patenting of synthetic approaches for large-scale preparation, underscores the diverse scientific and therapeutic potential of galanthamine and its derivatives, pointing towards innovative approaches to manage neurodegenerative diseases (Marco & Carreiras, 2006).

Epigenetics and Animal Welfare Recent research in epigenetics, focusing on the development of epi-biomarkers for stress in farm animals, introduces a novel perspective on galanthamine's potential applications. By understanding the epigenetic biomarkers that indicate stress exposures in animals, there is a possibility to explore how compounds like galanthamine could influence these markers, thereby contributing to improved animal welfare and management practices. This approach opens up new research avenues in veterinary science and animal husbandry, highlighting the intersection of pharmacology and epigenetics (Silva, Araujo, Pértille, & Zanella, 2021).

properties

IUPAC Name

(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-FDGFTHSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epi-galanthamine-O-methyl-d3

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